molecular formula C6H10 B1619247 Bicyclo(2.1.1)hexane CAS No. 285-86-9

Bicyclo(2.1.1)hexane

Cat. No. B1619247
CAS RN: 285-86-9
M. Wt: 82.14 g/mol
InChI Key: JSMRMEYFZHIPJV-UHFFFAOYSA-N
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Description

Bicyclo(2.1.1)hexanes (BCHs) are saturated three-dimensional carbocycles that have gained increasing prominence in synthetic and medicinal chemistry . They have been identified as the molecular replacement for benzenes .


Synthesis Analysis

BCHs can be synthesized via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [1.1.0]butanes (BCBs) under Lewis acid catalysis . Another common method for the synthesis of BCHs is via crossed [2 + 2] cycloaddition of 1,5-dienes . An alternative approach involves [2π + 2 σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) .


Molecular Structure Analysis

BCHs are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .


Chemical Reactions Analysis

BCHs can be accessed via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [1.1.0]butanes (BCBs) under Lewis acid catalysis . The reaction features wide functional group tolerance for silyl enol ethers, allowing the efficient construction of two vicinal quaternary carbon centers and a silyl-protected tertiary alcohol unit in a streamlined fashion .


Physical And Chemical Properties Analysis

BCHs are identified as the molecular replacement for benzenes . They are saturated three-dimensional carbocycles .

Scientific Research Applications

Photocycloadditions

Bicyclo[2.1.1]hexanes are increasingly used as bridged scaffolds in medicinal chemistry. A visible light-driven approach for synthesizing these compounds involves an intramolecular crossed [2 + 2] photocycloaddition of styrene derivatives. This method yields bicyclo[2.1.1]hexanes in good to high yields and allows for further functionalizations, providing new pathways to decorate the aliphatic core structure (Rigotti & Bach, 2022).

Strain-Release Cycloadditions

A novel synthesis strategy for bicyclo[2.1.1]hexanes involves sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene. These bicycles are significant for their defined exit vectors and many underexplored substitution patterns (Guo et al., 2022).

Molecular Structure Studies

The molecular geometries of bicyclo[2.1.1]hexane and its derivatives have been calculated using the MINDO/3 method, providing insights into their structural parameters and strain energies (Favini, Rubino, & Todeschini, 1979).

Compact Modules for Bio-Active Compounds

Bicyclo[2.1.1]hexanes, being valuable saturated bicyclic structures, are incorporated in newly developed bio-active compounds. An efficient modular approach toward 1,2-disubstituted bicyclo[2.1.1]hexane modules has been developed, using photochemistry for new building blocks via [2 + 2] cycloaddition (Herter et al., 2022).

Carbon Shielding Effects Studies

The carbon-13 shieldings and one-bond 13CH coupling constants of bicyclo[2.1.1]hexane have been studied, offering insights into the specific γ substituent effects exerted by the cyclopropane ring in the bicyclohexane system (Christl & Herbert, 1979).

Electrophilic Additions and Pi-Face Selectivity

Bicyclo[2.1.1]hexane derivatives exhibit modest face selectivity during electrophilic additions, influenced by several electronic factors. These findings are probed through ab initio MESP maps, bond density calculations, and energetics involved in pre-reaction complexation (Mehta et al., 2002).

Photoelectron Spectrum and Molecular Geometry

The He(I) photoelectron spectrum of bicyclo[2.1.1]hexane has been analyzed, providing experimental support for the claim that the published structure based on electron-diffraction measurements might be incorrect (Della et al., 1984).

Future Directions

BCHs are playing an increasingly important role in synthetic and medicinal chemistry, while being still underexplored from a synthetic accessibility point of view . There is potential for further exploration and development in this area .

properties

IUPAC Name

bicyclo[2.1.1]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-6-3-5(1)4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMRMEYFZHIPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182720
Record name Bicyclo(2.1.1)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo(2.1.1)hexane

CAS RN

285-86-9
Record name Bicyclo(2.1.1)hexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.1.1)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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